2,2'-(Ethylphosphoryl)diacetohydrazide

Description

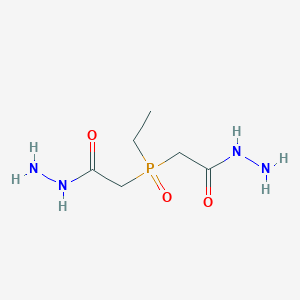

2,2'-(Ethylphosphoryl)diacetohydrazide is a symmetrical bis(acylhydrazide) derivative featuring an ethylphosphoryl group as the central linker between two acetohydrazide moieties. Such modifications are critical in medicinal chemistry for optimizing pharmacokinetics and target binding .

Properties

Molecular Formula |

C6H15N4O3P |

|---|---|

Molecular Weight |

222.18 g/mol |

IUPAC Name |

2-[ethyl-(2-hydrazinyl-2-oxoethyl)phosphoryl]acetohydrazide |

InChI |

InChI=1S/C6H15N4O3P/c1-2-14(13,3-5(11)9-7)4-6(12)10-8/h2-4,7-8H2,1H3,(H,9,11)(H,10,12) |

InChI Key |

YAZABTQTQPUVSG-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(CC(=O)NN)CC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE typically involves the reaction of ethyl hydrazinecarboxylate with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazine and phosphoryl groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it may interact with cellular pathways to exert its effects, such as inducing apoptosis in cancer cells or inhibiting microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetohydrazide

- Structure : Central benzoimidazole core linked to two acetohydrazide groups.

- Synthesis : Prepared via ultrasonic irradiation of ethyl chloroacetate with benzoimidazolone, followed by hydrazine hydrate reflux .

- Key Properties : High thermal stability (m.p. >300°C), coexistence of amido isomers with energy differences <2 kcal/mol, and strong anticancer activity against HCT-116 and HeLa cells .

Bisphenol Sulfide-Linked Bis(acylhydrazones)

- Structure: Bisphenol sulfide core with arylideneacetohydrazide termini.

- Synthesis: Esterification of bisphenol sulfide with ethyl chloroacetate, followed by hydrazide formation and condensation with aldehydes in DMF .

Naphthalene-2,7-diylbis(oxy)diacetohydrazide Derivatives

- Structure : Naphthalene backbone with ether-linked acetohydrazides.

- Synthesis : Microwave-assisted Schiff base formation with aldehydes, yielding antibacterial agents (e.g., against S. aureus and E. coli) .

Hypothetical 2,2'-(Ethylphosphoryl)diacetohydrazide

- Expected Synthesis: Phosphorylation of a diethyl ester precursor (e.g., diethyl ethylphosphoryl diacetate) followed by hydrazinolysis, analogous to methods in and .

- Stability under physiological conditions would depend on resonance stabilization of the hydrazide-amide tautomers.

Physicochemical and Spectral Properties

Thermal Stability

- Benzoimidazole derivatives exhibit exceptional thermal stability (m.p. >300°C) due to rigid aromatic cores .

- Bisphenol sulfide analogs have lower melting points (~150–200°C), attributed to flexible sulfide linkers .

- Ethylphosphoryl variant : Predicted m.p. ~200–250°C, balancing rigidity and polarity.

Spectral Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.